

# The Discovery and Elucidation of Glyphosate's Herbicidal Action: A Technical Guide

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## Compound of Interest

Compound Name: Glyphosate

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Introduction: **Glyphosate** [N-(phosphonomethyl)glycine] stands as one of the most significant and widely used broad-spectrum herbicides in modern agriculture. Its development revolutionized weed management practices, enabling the widespread adoption of no-tillage farming and the cultivation of genetically modified, herbicide-tolerant crops. This technical guide provides an in-depth exploration of the history of **glyphosate**'s discovery, the elucidation of its mechanism of action, and the key experimental methodologies that defined its role as a potent herbicide.

## A History of Discovery: From Industrial Chemical to Herbicide

**Glyphosate** was first synthesized in 1950 by Swiss chemist Dr. Henri Martin, who worked for the pharmaceutical company Cilag. However, its potent biological activity as a herbicide went unrecognized at the time. The molecule was rediscovered independently in the early 1970s by Dr. John E. Franz, a chemist at the Monsanto Company.<sup>[1]</sup> Franz was tasked with investigating derivatives of aminomethylphosphonic acid for various applications, including as water-softening agents. In 1970, he synthesized and tested **glyphosate**, the third analog in his series, and discovered its remarkable herbicidal properties.<sup>[1]</sup>

Monsanto patented **glyphosate** as a herbicide and began commercializing it in 1974 under the trade name Roundup®.<sup>[1]</sup> The initial patent expired in 2000, leading to the availability of numerous generic formulations. The subsequent development of **glyphosate**-tolerant crops in

the 1990s, which contain a gene encoding a **glyphosate**-insensitive form of its target enzyme, dramatically increased its use in agriculture.

## Mechanism of Action: Inhibition of the Shikimate Pathway

The herbicidal activity of **glyphosate** stems from its specific inhibition of a key enzyme in the shikimate pathway. This metabolic pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae, but is absent in animals. This selectivity is a primary reason for **glyphosate**'s low direct toxicity to mammals.

The pivotal discovery of **glyphosate**'s target was published in 1980 by German scientists H. C. Steinrücken and N. Amrhein.<sup>[1][2]</sup> Through a series of elegant experiments, they demonstrated that **glyphosate** is a potent inhibitor of 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase or EPSPS). This enzyme catalyzes the reaction of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate.

**Glyphosate** acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP). It binds to the EPSPS-S3P complex, forming a stable ternary complex that blocks the binding of PEP and thus halts the metabolic pathway. The inhibition of EPSP synthase leads to the accumulation of high levels of shikimate in plant tissues, which is a hallmark of **glyphosate** exposure, and a depletion of the essential aromatic amino acids required for protein synthesis and the production of numerous secondary metabolites. This metabolic disruption ultimately leads to plant death.



## Quantitative Analysis of EPSP Synapse Inhibition

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Enzyme Source	Enzyme Class/Type	Ki (Glyphosate)	IC50 (Glyphosate)	Reference
Escherichia coli	Class I (Wild-Type)	0.3 $\mu$ M	2.5 $\mu$ M	
Escherichia coli (TIPS Mutant)	Class I (Resistant)	2.4 mM	-	
Zea mays (Maize)	Class I (Wild-Type)	0.066 $\mu$ M	-	
Agrobacterium sp. strain CP4	Class II (Resistant)	6 mM	11 mM	
Agrobacterium sp. strain CP4 (A100G Mutant)	Class II (Sensitized)	93 $\mu$ M	150-160 $\mu$ M	
Streptomyces svaceus	Class IV (Resistant)	$\geq$ 5000 $\mu$ M	> 50 mM	

Table 1: Comparative kinetic values for **glyphosate** inhibition of EPSP synthase from various sources. Note the significantly higher Ki and IC50 values for the resistant (Class II, IV, and mutant Class I) enzymes, indicating a much lower sensitivity to **glyphosate**.

## Key Experimental Protocols

The elucidation of **glyphosate**'s mechanism of action relied on two primary types of experimental approaches: in vitro enzyme activity assays and in vivo measurement of metabolic consequences in plant tissues.

### In Vitro EPSP Synthase Activity Assay

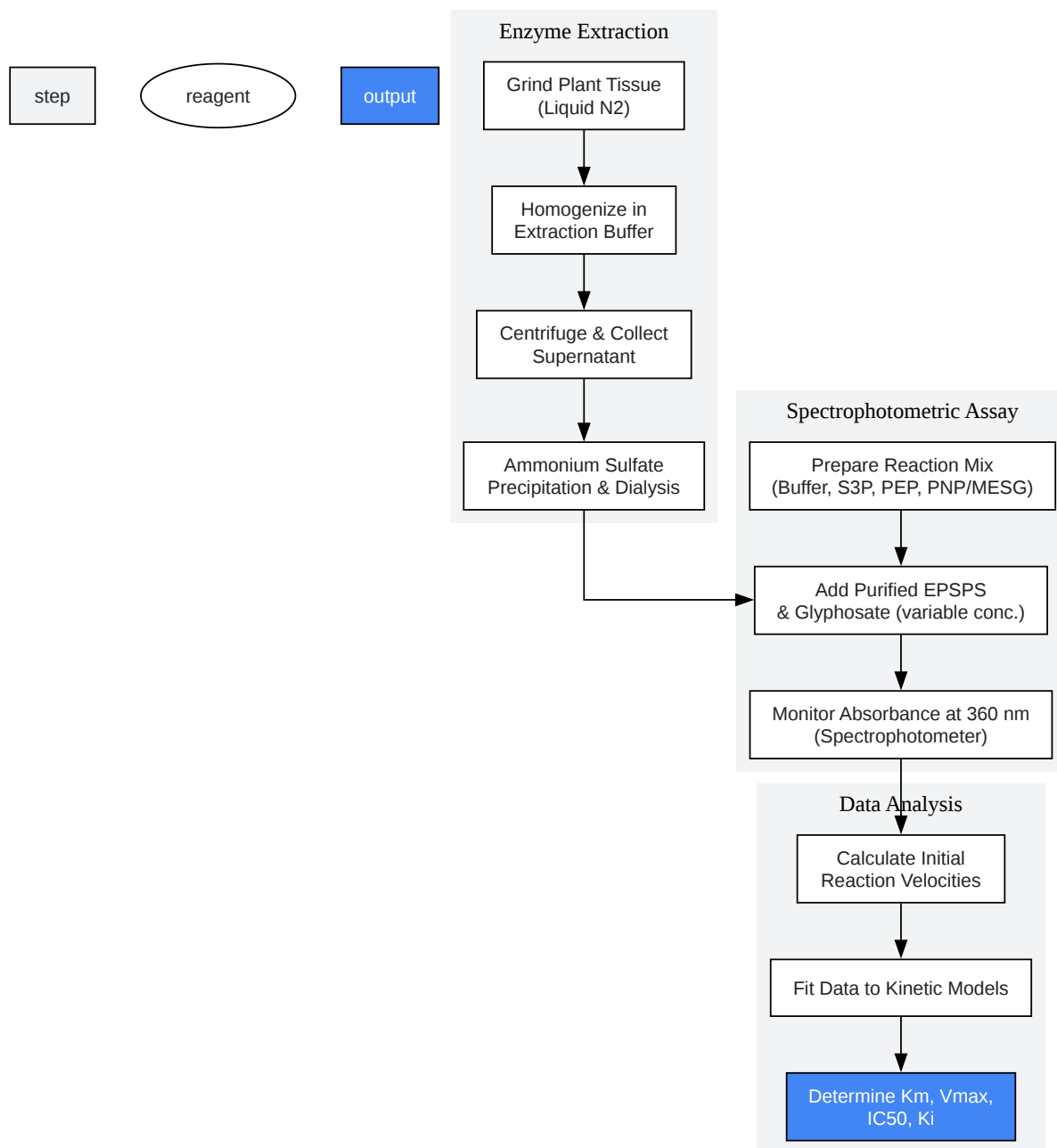
This assay directly measures the function of the EPSP synthase enzyme and its inhibition by **glyphosate**. A common method is a continuous spectrophotometric assay that measures the rate of inorganic phosphate (Pi) released during the enzymatic reaction.

Objective: To determine the kinetic parameters of EPSP synthase and its inhibition by **glyphosate**.

Methodology:

- Enzyme Extraction and Purification:
  - Plant tissue (e.g., young leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.
  - The powder is homogenized in a cold extraction buffer containing stabilizing agents (e.g., MOPS, EDTA, glycerol, and protease inhibitors).
  - The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
  - Partial purification is achieved through fractional precipitation with ammonium sulfate, followed by dialysis to remove excess salt.
- Continuous Phosphate Release Assay:
  - The assay is typically performed in a 96-well microplate format for high-throughput analysis.
  - The reaction mixture contains:
    - Assay buffer (e.g., HEPES or MOPS at a physiological pH).
    - Substrates: Shikimate-3-phosphate (S3P) and Phosphoenolpyruvate (PEP).
    - Purified EPSP synthase enzyme extract.
    - A coupling enzyme system: Purine nucleoside phosphorylase (PNP) and its substrate 2-amino-6-mercapto-7-methylpurine riboside (MESG).
    - Varying concentrations of **glyphosate** for inhibition studies.
  - The EPSPS-catalyzed reaction releases inorganic phosphate (Pi).

- The PNP enzyme uses this Pi to convert MESG into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine.
- This product causes a shift in absorbance at 360 nm, which can be monitored continuously using a spectrophotometer.
- The rate of change in absorbance is directly proportional to the rate of the EPSPS reaction.
- Data Analysis:
  - Initial reaction velocities are calculated from the linear portion of the absorbance vs. time plots.
  - For determining  $K_m$  for the substrates (PEP and S3P), the concentration of one substrate is varied while the other is held at a saturating concentration.
  - For inhibition studies, the reaction is run with fixed substrate concentrations and varying concentrations of **glyphosate**.
  - The data are fitted to the Michaelis-Menten equation (for substrate kinetics) and appropriate inhibition models (e.g., competitive inhibition) to determine  $K_m$ ,  $V_{max}$ ,  $IC_{50}$ , and  $K_i$  values.



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Caption: Workflow for in vitro EPSP synthase activity and inhibition assay.

## In Vivo Shikimate Accumulation Assay

This assay provides a physiological measure of **glyphosate**'s effect on the shikimate pathway within plant cells. The blockage of EPSP synthase by **glyphosate** leads to a buildup of its substrate, shikimate, which can be extracted and quantified.

Objective: To determine the in vivo effect of **glyphosate** by measuring the accumulation of shikimate in plant tissue.

Methodology:

- Plant Treatment:
  - Leaf discs are excised from young, healthy plants.
  - The discs are incubated in a buffer solution containing various concentrations of **glyphosate**. Control discs are incubated in a **glyphosate**-free solution.
  - Incubation is typically carried out for 24-48 hours under controlled light and temperature conditions.
- Shikimate Extraction:
  - Following incubation, the leaf discs are frozen and thawed to lyse the cells.
  - Shikimate is extracted by adding a strong acid (e.g., 1.25 N HCl) and heating the samples (e.g., at 60°C for 15 minutes).
- Spectrophotometric Quantification:
  - The extracted shikimate is quantified using a colorimetric reaction.
  - Aliquots of the acidic extract are transferred to a microplate.
  - A solution of periodic acid and m-periodate is added, which oxidizes the vicinal hydroxyl groups of shikimic acid.



- After incubation, the reaction is quenched, and the color is developed by adding a solution of sodium hydroxide and sodium sulfite.
- The absorbance of the resulting colored product is measured with a spectrophotometer (typically around 380 nm).
- Data Analysis:
  - A standard curve is generated using known concentrations of pure shikimic acid.
  - The shikimate concentration in the plant extracts is calculated by comparing their absorbance to the standard curve.
  - The results demonstrate a dose-dependent accumulation of shikimate in **glyphosate**-treated sensitive plants, while resistant plants show little to no accumulation.

## Conclusion

The development of **glyphosate** is a landmark in the history of chemical weed control. Its journey from an industrial chemical to a globally significant herbicide was driven by the discovery of its unique and specific mode of action. The foundational research by scientists like John E. Franz, H. C. Steinrücken, and N. Amrhein, coupled with the development of robust experimental protocols, provided a clear understanding of how **glyphosate** targets the shikimate pathway. This detailed knowledge has not only underpinned its successful use in agriculture but has also been crucial in the development of **glyphosate**-resistant crops and in the ongoing research into herbicide resistance mechanisms in weeds. The methodologies described herein remain fundamental tools for researchers in plant science, weed science, and agricultural biotechnology.

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## References

- 1. Steinrücken, H.C. and Amrhein, N. (1980) The Herbicide Glyphosate Is a Potent Inhibitor of 5-Enolpyruvylshikimic Acid-3-Phosphate Synthase. Biochemical and Biophysical Research Communications, 94, 1207-1212. - References - Scientific Research Publishing [scirp.org]
- 2. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
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